molecular formula C10H7F3N2O4 B2729036 2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one CAS No. 1794736-96-1

2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one

Cat. No. B2729036
CAS RN: 1794736-96-1
M. Wt: 276.171
InChI Key: YAGVPJWWWYNTSF-UHFFFAOYSA-N
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Description

The compound is an organic molecule with a benzoxazine ring, a nitro group, and a trifluoroethanone group. Benzoxazines are heterocyclic compounds containing an oxygen, nitrogen, and a benzene ring. The trifluoroethanone group contains a carbonyl (C=O) and three fluorine atoms attached to the same carbon atom .


Molecular Structure Analysis

The molecular structure would consist of a benzoxazine ring attached to a trifluoroethanone group. The nitro group would be attached to the benzoxazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and substituents. Factors such as polarity, molecular weight, and the presence of functional groups (like the nitro group and trifluoroethanone) would influence properties like solubility, melting point, boiling point, etc .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including compounds related to our target molecule, have demonstrated antiviral potential. For instance:

Organocatalysis

2,2,2-Trifluoroacetophenone: , a related compound, serves as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes . Although not directly linked to our target molecule, this highlights the potential of trifluorinated compounds in catalytic applications.

Fluorinated Polymers

Trifluorinated compounds, including our compound, have been used in the synthesis of fluorinated polymers. These polymers exhibit high average molecular weight, thermal stability, and good film-forming properties . While the exact role of our compound in this context requires further investigation, its trifluoro group suggests potential for polymer modification.

Imidazole Derivatives

Although not directly related to indole, imidazole-containing compounds share some similarities. Certain derivatives have shown promising antimicrobial potential . Investigating whether our compound exhibits similar effects could be worthwhile.

Biological Receptor Binding

Given the indole scaffold’s affinity for multiple receptors, exploring the binding interactions of our compound with specific biological targets could reveal novel therapeutic possibilities. However, detailed studies are needed to uncover its receptor-specific effects.

Future Directions

Future directions would depend on the potential applications of this compound. Benzoxazines have been studied for their potential use in high-performance polymers . Trifluoroethanone derivatives have been used in pharmaceuticals .

properties

IUPAC Name

2,2,2-trifluoro-1-(5-nitro-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O4/c11-10(12,13)9(16)14-4-5-19-7-3-1-2-6(8(7)14)15(17)18/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGVPJWWWYNTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2N1C(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one

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